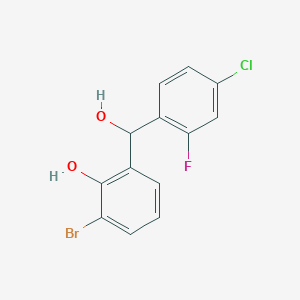
2-Bromo-6-((4-chloro-2-fluorophenyl)(hydroxy)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-[(4-chloro-2-fluorophenyl)(hydroxy)methyl]phenol is an organic compound that features a bromine atom, a chlorine atom, and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(4-chloro-2-fluorophenyl)(hydroxy)methyl]phenol typically involves multiple steps, starting with the bromination of phenol derivatives The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and halogenation processes, utilizing advanced equipment to control reaction conditions and ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-[(4-chloro-2-fluorophenyl)(hydroxy)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxy group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-[(4-chloro-2-fluorophenyl)(hydroxy)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-[(4-chloro-2-fluorophenyl)(hydroxy)methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and hydroxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chlorophenol: Similar structure but lacks the fluorine and hydroxy groups.
2-Bromo-6-fluorophenol: Similar structure but lacks the chlorine and hydroxy groups.
4-Chloro-2-fluorophenol: Similar structure but lacks the bromine and hydroxy groups.
Uniqueness
2-Bromo-6-[(4-chloro-2-fluorophenyl)(hydroxy)methyl]phenol is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) and the hydroxy group on the phenol ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H9BrClFO2 |
|---|---|
Peso molecular |
331.56 g/mol |
Nombre IUPAC |
2-bromo-6-[(4-chloro-2-fluorophenyl)-hydroxymethyl]phenol |
InChI |
InChI=1S/C13H9BrClFO2/c14-10-3-1-2-9(13(10)18)12(17)8-5-4-7(15)6-11(8)16/h1-6,12,17-18H |
Clave InChI |
XMPBCOXNDVDPNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)O)C(C2=C(C=C(C=C2)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
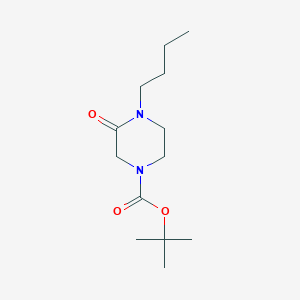

![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)
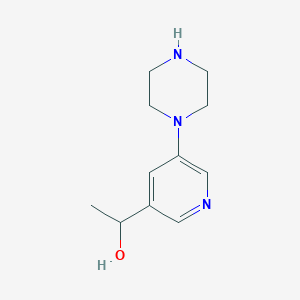
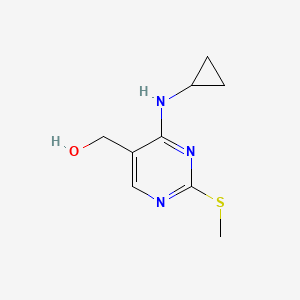


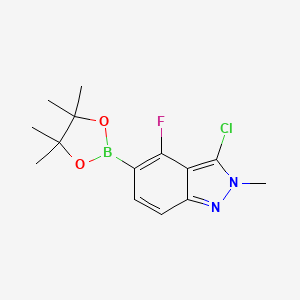
![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
![Ethyl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13892919.png)

